molecular formula C2HClN4O2 B11923883 5-chloro-3-nitro-1H-1,2,4-triazole

5-chloro-3-nitro-1H-1,2,4-triazole

Cat. No.: B11923883
M. Wt: 148.51 g/mol
InChI Key: CCQBFHMMQFUKKZ-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a chlorine atom at the 5-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-nitro-1H-1,2,4-triazole typically involves the nitration of 5-chloro-1H-1,2,4-triazole. One common method includes the reaction of 5-chloro-1H-1,2,4-triazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-chloro-3-nitro-1H-1,2,4-triazole and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-nitro-1H-1,2,4-triazole is unique due to the presence of both a chlorine atom and a nitro group on the triazole ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-chloro-5-nitro-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQBFHMMQFUKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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